2-Chloro-5-((methylthio)methyl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of a chlorine atom and a methylthio group. The molecular formula for this compound is , and it has gained attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and in organic synthesis.
2-Chloro-5-((methylthio)methyl)pyrimidine is classified as a halogenated heterocyclic compound. It is specifically categorized under pyrimidine derivatives, which are known for their diverse biological activities and utility in drug development.
The synthesis of 2-Chloro-5-((methylthio)methyl)pyrimidine typically involves several key steps:
The synthesis can be outlined in the following steps:
The molecular structure of 2-Chloro-5-((methylthio)methyl)pyrimidine features a pyrimidine ring substituted with a chlorine atom at the 2-position and a methylthio group at the 5-position. The methylthio group further extends to a methyl group.
CC(C)SClNc1ncnc2c1c(nc(n2)C)C
.2-Chloro-5-((methylthio)methyl)pyrimidine participates in several chemical reactions:
The reactivity of this compound allows it to be utilized in coupling reactions and other transformations that enhance its utility in synthetic organic chemistry.
2-Chloro-5-((methylthio)methyl)pyrimidine finds applications in various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5